1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide
Description
1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is a synthetic small molecule characterized by a 1H-indazole core substituted with a dichlorophenylmethyl group at the N1 position and an N-methyl carboxamide moiety at the C3 position (Figure 1). Its molecular formula is C₁₇H₁₅Cl₂N₃O, with a molecular weight of 348.22 g/mol . The compound’s structure includes:
- Indazole ring: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 2.
- 2,6-Dichlorophenylmethyl group: A lipophilic substituent contributing to membrane permeability and receptor binding.
- N-methyl carboxamide: Enhances hydrogen-bonding capacity and solubility.
The InChIKey (VARWFAVRPLVEOR-UHFFFAOYSA-N) and SMILES (N1(CC2=C(Cl)C=CC=C2Cl)C2=C(C=CC=C2)C(C(N(C)C)=O)=N1) further define its stereoelectronic properties .
Properties
CAS No. |
920019-40-5 |
|---|---|
Molecular Formula |
C16H13Cl2N3O |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methylindazole-3-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O/c1-19-16(22)15-10-5-2-3-8-14(10)21(20-15)9-11-12(17)6-4-7-13(11)18/h2-8H,9H2,1H3,(H,19,22) |
InChI Key |
AFLUOMCIZFSQHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C2=CC=CC=C21)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Methylation of Indazole Derivatives
One prominent method involves the methylation of indazole-3-carboxylic acid (ICA) using methylating agents such as iodomethane or dimethyl sulfate in the presence of alkaline earth metal alkoxides.
$$
\text{Indazole-3-carboxylic acid} + \text{Methylating agent} \rightarrow \text{1-Methylindazole-3-carboxylic acid}
$$
Reagents : Indazole-3-carboxylic acid (ICA), iodomethane or dimethyl sulfate, and an alkaline earth metal alkoxide (e.g., magnesium ethoxide).
Solvent : Typically, anhydrous lower alkanols like methanol or 1-propanol are used.
Conditions : The reaction is generally conducted under reflux for several hours to ensure complete conversion.
Yield and Purity : The yields can vary based on the conditions but typically range from 78% to 99% purity as measured by High Performance Liquid Chromatography (HPLC).
Alternative Synthesis Using Trimethyl Phosphate
Another effective method involves using trimethyl phosphate as a methylating agent. This method has been noted for its efficiency in producing high-purity products.
Preparation of Reaction Mixture :
- Combine magnesium ethoxide with propan-1-ol under nitrogen atmosphere.
- Heat under reflux for 2 hours.
-
- Introduce indazole-3-carboxylic acid (ICA) to the mixture and continue refluxing for an additional 2 hours.
-
- Add trimethyl phosphate dropwise and maintain reflux for a further five hours.
Workup :
Yield and Purity : This method can yield up to 93% crude product with purities exceeding 99% after purification steps.
Summary of Preparation Methods
| Method | Methylating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methylation of ICA | Iodomethane | Methanol | 78–99 | 99 |
| Methylation with Trimethyl Phosphate | Trimethyl phosphate | Propan-1-ol | 93 | 99 |
The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. The following factors should be considered:
Solvent Selection : Polar protic solvents like methanol are preferred due to their ability to stabilize ionic intermediates formed during the reaction.
Temperature Control : Maintaining appropriate reflux conditions is crucial for maximizing yield while minimizing side reactions.
Atmosphere Control : Performing reactions under an inert atmosphere (e.g., nitrogen) helps prevent moisture interference, which can adversely affect regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
The compound has shown promise in various biological activities, particularly in the following areas:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide. It is believed to exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating significant antiproliferative activity.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
| HCT116 (Colon) | 20 |
JNK Inhibition
The compound has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), a signaling pathway involved in stress responses and apoptosis. This inhibition can lead to reduced inflammation and improved outcomes in diseases characterized by excessive JNK activity, such as certain cancers and neurodegenerative disorders .
Research Findings
Several studies have provided insights into the efficacy and mechanisms of action of this compound:
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. Results indicated that it significantly inhibited cell growth across multiple types, with a notable effect on hormone receptor-positive breast cancer cells .
Case Study 2: Mechanistic Studies
Mechanistic investigations revealed that treatment with this compound led to G2/M phase cell cycle arrest in cancer cells. This was associated with increased levels of reactive oxygen species (ROS), suggesting that oxidative stress plays a role in its anticancer activity .
Applications in Drug Development
The unique properties of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide make it a candidate for further development in drug formulations:
- Combination Therapies : Its ability to enhance the efficacy of existing chemotherapeutic agents suggests potential for use in combination therapies for more effective cancer treatment.
- Targeted Therapy : Given its specific action on JNK pathways, it may be utilized in targeted therapies aimed at cancers with aberrant JNK signaling.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in the case of its anti-inflammatory activity, the compound may inhibit the activity of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Hydrogen Bond Acceptors | logP (Predicted) |
|---|---|---|---|---|---|
| 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide | C₁₇H₁₅Cl₂N₃O | 348.22 | Indazole core, dichlorophenylmethyl, N-methyl carboxamide | 3 | ~3.8 (estimated) |
| RWJ56110 (Indole analogue) | C₃₄H₃₈Cl₂F₂N₆O₂ | 691.62 | Indole core, pyrrolidinylmethyl, difluoro-benzenepropanamide | 6 | ~4.2 |
| 3-Isoxazolecarboxamide,5-methyl-N-[2-methyl-6-(1-methylethyl)phenyl] | C₁₅H₁₈N₂O₂ | 258.32 | Isoxazole core, methyl/isopropyl substituents | 3 | 3.5 (XLogP3) |
Key Observations :
- Substituents : The dichlorophenylmethyl group enhances lipophilicity (higher logP) relative to RWJ56110’s difluoro-benzenepropanamide and the isoxazole compound’s alkyl substituents .
- Molecular Weight : The target compound (348.22 g/mol) is intermediate between the bulky RWJ56110 (691.62 g/mol) and the simpler isoxazole derivative (258.32 g/mol), influencing bioavailability and diffusion rates.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Targets and Activities
| Compound Name | Primary Targets | Functional Role | Binding Affinity (IC₅₀/Ki) |
|---|---|---|---|
| 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide | GPCRs, ion channels (inferred) | Modulator of receptor signaling | Not reported |
| RWJ56110 | Thrombin receptor (PAR-1) | Antagonist | <10 nM |
| SCH530348 (Vorapaxar) | PAR-1 | Antagonist | 66 nM |
| 3-Isoxazolecarboxamide analogue | Kinases (hypothesized) | Inhibitor (unconfirmed) | N/A |
Key Observations :
- Target Specificity : The dichlorophenylmethyl-indazole derivative is hypothesized to interact with G-protein coupled receptors (GPCRs) or ion channels, similar to RWJ56110 and SCH530348 . However, RWJ56110 and SCH530348 exhibit well-documented PAR-1 antagonism, whereas the target compound’s exact mechanism remains uncharacterized.
- Potency : RWJ56110’s IC₅₀ <10 nM for PAR-1 suggests higher affinity than SCH530348 (IC₅₀ 66 nM), likely due to its fluorine substituents enhancing electrostatic interactions .
- Structural Impact on Activity : The isoxazole derivative’s lack of halogen atoms and smaller substituents may limit its receptor-binding capacity compared to the dichlorophenylmethyl group in the indazole compound .
Physicochemical and ADME Properties
- Solubility : The N-methyl carboxamide in the target compound improves aqueous solubility compared to RWJ56110’s hydrophobic difluoro-benzenepropanamide.
- Metabolic Stability : The dichlorophenyl group may increase susceptibility to oxidative metabolism compared to the isoxazole derivative’s alkyl groups.
- Topological Polar Surface Area (TPSA) : The indazole compound’s TPSA (~64 Ų) is comparable to the isoxazole analogue (64.4 Ų), suggesting similar passive diffusion rates .
Biological Activity
The compound 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide, an indazole derivative, has been the subject of limited research regarding its biological activity. While specific studies on this exact compound are scarce, insights can be drawn from research on structurally similar compounds and the broader class of indazole derivatives.
Potential Antimicrobial Activity
Indazole derivatives have shown promise in antimicrobial applications. Some benzimidazole derivatives with structural similarities to our compound of interest have demonstrated antibacterial properties:
Gram-positive bacteria: Moderate to good activity against Staphylococcus aureus, including methicillin-resistant strains .
Gram-negative bacteria: Potential efficacy against Escherichia coli and other pathogens .
While these results are from related compounds, they suggest potential antimicrobial applications for 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide that warrant further investigation.
Receptor Interactions and Pharmacological Effects
Indazole-based compounds have shown interactions with various receptor systems:
Dopamine Receptors: Some indazole carboxamides have demonstrated agonist activity at dopamine D3 receptors . This suggests potential applications in neurological and psychiatric conditions.
Cannabinoid Receptor Affinity: The structural features of our compound, particularly the indazole core and carboxamide group, are reminiscent of synthetic cannabinoids . This raises the possibility of cannabinoid receptor interactions, though specific binding studies would be necessary to confirm this.
Structure-Activity Relationships
The biological activity of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is likely influenced by its key structural features:
- Indazole Core: Contributes to overall biological activity and receptor binding.
- 2,6-Dichlorophenyl Group: May enhance lipophilicity and influence membrane permeability.
- N-methyl Carboxamide: Could play a role in hydrogen bonding and receptor interactions.
Toxicological Considerations
While specific toxicity data for this compound is not available, structurally related compounds have shown:
These observations underscore the need for comprehensive toxicological evaluation of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide before any therapeutic applications can be considered.
Research Gaps and Future Directions
The current understanding of this compound's biological activity is limited, highlighting several areas for future research:
- Receptor Binding Studies: Determine specific receptor affinities and pharmacological effects.
- Antimicrobial Screening: Evaluate efficacy against a range of bacterial and fungal pathogens.
- In Vivo Studies: Assess pharmacokinetics, bioavailability, and potential therapeutic applications.
- Toxicity Profiling: Conduct comprehensive safety evaluations to understand potential risks.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide while minimizing byproduct formation?
- Methodological Answer : Utilize a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions. Statistical tools like ANOVA can isolate critical variables affecting yield and purity . For example, highlights the application of DoE in chemical technology to reduce trial-and-error approaches. Quantum chemical calculations (e.g., transition state modeling) may further predict reaction pathways to avoid undesired intermediates .
Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) for structural elucidation, and X-ray crystallography for absolute configuration validation (as demonstrated in structurally similar compounds in ). High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection can quantify purity and detect trace impurities .
Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro target-specific assays (e.g., enzyme inhibition or receptor binding) using dose-response curves (IC₅₀/EC₅₀ determination). Include positive and negative controls to validate assay conditions. emphasizes rigorous experimental design in chemical biology, such as replicate sampling and blinded data analysis to reduce bias.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Apply molecular docking or molecular dynamics simulations to explore binding interactions with target proteins, identifying potential off-target effects or allosteric modulation. ’s ICReDD framework integrates computational predictions with experimental validation, enabling iterative refinement of hypotheses. For conflicting in vivo efficacy data, pharmacokinetic modeling (e.g., compartmental analysis) can assess bioavailability or metabolic stability disparities .
Q. What strategies are effective for elucidating the compound’s mechanism of action when traditional assays yield ambiguous results?
- Methodological Answer : Use multi-omics approaches (proteomics, transcriptomics) to identify differentially expressed biomarkers in treated vs. control samples. CRISPR-Cas9 gene editing can validate candidate pathways by knocking out suspected targets. details antioxidant capacity assays and phenolic compound quantification, which could be adapted for mechanistic studies involving reactive oxygen species (ROS) or redox signaling .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement asymmetric catalysis (e.g., chiral ligands or enzymes) to control stereochemistry during scale-up. Membrane separation technologies (nanofiltration, chiral resolution columns) can purify enantiomers, as noted in ’s classification of advanced separation techniques . Process analytical technology (PAT) enables real-time monitoring of critical quality attributes (CQAs) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
